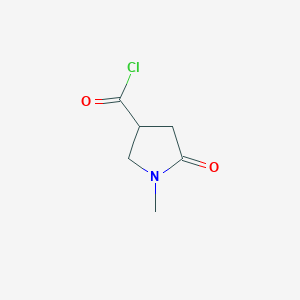
(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile
Vue d'ensemble
Description
(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile, also known as NFPA, is an organic compound widely used in scientific research due to its unique chemical properties. It is an important building block for the synthesis of numerous compounds, and has been used in a variety of laboratory experiments. NFPA has a wide range of applications, from drug discovery to biochemistry, and its use is constantly expanding.
Applications De Recherche Scientifique
Selective Synthesis and Transformation
- Diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates, derived from meta- and para-nitro-(pentafluorosulfanyl)benzenes, undergo Horner–Wadsworth–Emmons reactions with aldehydes, yielding (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes with high stereoselectivities. These serve as precursors for further transformations into various bioactive compounds (Iakobson & Beier, 2012).
Nucleophilic Substitution for Heterocyclic Synthesis
- Vicarious nucleophilic substitution (VNS) of nitro(pentafluorosulfanyl)benzenes with phenoxyacetonitrile, followed by catalytic hydrogenation, provides an efficient route to (pentafluoro-sulfanyl)1H-indoles and oxindoles. This methodology underscores the versatility of (pentafluorosulfanyl)phenyl acetonitriles in synthesizing heterocyclic compounds with potential pharmacological activities (Iakobson, Pošta, & Beier, 2013).
Organocatalytic Applications
- The introduction of 3,5-Bis(pentafluorosulfanyl)phenylboronic acid as an efficient organocatalyst for Conia-ene carbocyclization demonstrates the unique electronic and steric properties of pentafluorosulfanyl groups. This highlights the potential for developing new catalytic processes that leverage the distinct characteristics of (pentafluorosulfanyl)phenyl derivatives (Yang, Lu, Tokunaga, & Shibata, 2012).
Bioisosteric Applications
- The SF5 group, including derivatives like (2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile, is identified for its bioisosteric properties, offering novel opportunities in drug design. Its stability under physiological conditions and unique electronic effects make it a valuable substituent for designing new molecules with enhanced pharmacokinetic properties (Sowaileh, Hazlitt, & Colby, 2017).
Propriétés
IUPAC Name |
2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-1-2-8(15(16)17)6(5-7)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIIPXQJANHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)


![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)




![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)



